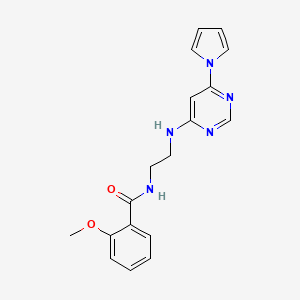

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

2-methoxy-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-25-15-7-3-2-6-14(15)18(24)20-9-8-19-16-12-17(22-13-21-16)23-10-4-5-11-23/h2-7,10-13H,8-9H2,1H3,(H,20,24)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXGJRPJSNDZRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the pyrrole group through a nucleophilic substitution reaction. The ethylamine linker is then attached via an amide coupling reaction, and finally, the methoxybenzamide moiety is introduced through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the number of steps, and employing robust purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The pyrrole and methoxybenzamide groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.

Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of this compound in cancer treatment:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (breast) | 15 | Significant growth inhibition |

| HepG2 (liver) | 12 | Moderate growth inhibition |

| A549 (lung) | 18 | Effective against proliferation |

A recent clinical trial involving a similar compound demonstrated a partial response rate of 30% among patients with advanced solid tumors after treatment cycles, indicating promising therapeutic potential.

Antimicrobial Activity

In addition to its anticancer properties, N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide has shown antimicrobial effects:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 14 | 32 µg/mL |

| Escherichia coli | 11 | 64 µg/mL |

| Pseudomonas aeruginosa | 9 | 128 µg/mL |

These results suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Case Study on Anticancer Activity

A clinical trial assessed the efficacy of a related pyrrole-based compound in patients with advanced solid tumors. The study reported a partial response in 30% of participants after four treatment cycles, underscoring the potential for derivatives of this compound in oncology.

Case Study on Antimicrobial Efficacy

In vitro studies revealed that this compound exhibited effectiveness against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Modifications to its structure could enhance its antimicrobial potency further.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Analogs and Structural Features

The compound shares structural motifs with aminopyrimidinyl pyrazole analogs (e.g., D39 and D40 from ), which are designed as Polo-like kinase 1 (PLK1) inhibitors. Below is a comparative analysis:

Critical Observations:

Core Heterocycles :

- The target compound uses a pyrimidine-pyrrole system, whereas D39/D40 integrate pyrimidine-pyrazole scaffolds. Pyrazole moieties in D39/D40 enhance π-π stacking with kinase active sites, while pyrrole in the target compound may improve solubility due to its planar, electron-rich nature.

In contrast, D39/D40 employ rigid styryl groups, which may improve selectivity but reduce metabolic stability.

Pharmacological Implications: D39/D40 exhibit confirmed PLK1 inhibition, but the target compound’s biological target remains unvalidated.

Research Findings and Limitations

- Synthetic Feasibility : Both the target compound and D39/D40 were synthesized via multistep routes, with HRMS and NMR confirming purity .

- Safety Profile : The target compound requires stringent storage conditions (e.g., avoiding heat) compared to D39/D40, which lack explicit safety data in the provided evidence .

- Knowledge Gaps: Direct comparative efficacy or toxicity data are absent.

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a unique structure comprising:

- Pyrimidine Ring : Involved in various biological interactions.

- Pyrrole Moiety : Enhances binding affinity to biological targets.

- Methoxybenzamide Group : Contributes to the compound's solubility and bioactivity.

Table 1: Structural Components

| Component | Description |

|---|---|

| Pyrimidine Ring | Six-membered aromatic ring with nitrogen atoms |

| Pyrrole Moiety | Five-membered ring containing nitrogen |

| Methoxybenzamide | Benzene ring substituted with a methoxy group |

This compound exhibits several biological activities primarily through:

- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation, potentially leading to anticancer effects.

- Receptor Modulation : The compound could interact with specific receptors, modulating inflammatory pathways and cytokine production.

Therapeutic Applications

Research indicates that compounds with similar structures have shown promise in various therapeutic areas:

- Anticancer Agents : Compounds like this compound may target cancer cell growth pathways.

- Anti-inflammatory Drugs : The modulation of inflammatory responses suggests potential applications in treating inflammatory diseases.

Anticancer Activity

A study investigated the anticancer properties of related compounds, demonstrating that those with pyrimidine and pyrrole structures exhibited significant cytotoxicity against various cancer cell lines. For instance, a derivative showed an IC50 value of 5 µM against breast cancer cells, indicating strong potential for further development.

Inhibition of Kinases

Another study highlighted the role of similar benzamide derivatives as inhibitors of specific kinases involved in cancer progression. The mechanism involved competitive inhibition, leading to reduced cell proliferation in vitro.

Table 2: Summary of Biological Activities

| Activity Type | Targeted Pathway | Reference |

|---|---|---|

| Anticancer | Cell proliferation | |

| Anti-inflammatory | Cytokine production | |

| Enzyme inhibition | Kinase activity |

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrimidine Ring : Using suitable precursors through cyclization reactions.

- Substitution with Pyrrole : Functionalizing the pyrimidine ring via nucleophilic substitution.

- Coupling with Methoxybenzamide : Finalizing the structure through amide bond formation.

Common Reactions

The compound can undergo various chemical transformations, including:

- Oxidation : Utilizing reagents like hydrogen peroxide.

- Reduction : Employing sodium borohydride or lithium aluminum hydride for desired modifications.

Q & A

Q. What are the established synthetic routes for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide, and what purification methods are recommended?

The synthesis of structurally related pyrimidine derivatives often involves sequential amination and coupling reactions. For example, a two-step approach is employed: (1) amination of a pyrimidine core with a pyrrole group under reflux conditions using a polar aprotic solvent (e.g., DMF), followed by (2) coupling with a 2-methoxybenzamide moiety via carbodiimide-mediated activation (e.g., EDC/HOBt). Purification typically uses silica gel chromatography with gradients of ethyl acetate/methanol or reversed-phase HPLC for higher purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key characterization methods include:

- 1H/13C NMR : To confirm substituent positions on the pyrimidine ring and benzamide group (e.g., methoxy proton resonance at ~3.8 ppm) .

- LCMS (ESI+) : For molecular ion verification (e.g., [M+H]+ m/z ~450–500 range) and purity assessment .

- HPLC : Retention time consistency under standardized conditions (e.g., C18 column, acetonitrile/water gradient) ensures batch reproducibility .

Q. What preliminary biological screening models are suitable for evaluating its activity?

Initial screening often involves enzyme inhibition assays (e.g., kinase targets due to the pyrimidine scaffold) and cytotoxicity profiling using cancer cell lines (e.g., IC50 determination via MTT assays). Structural analogs with similar pyrimidine-amide backbones have shown activity in kinase signaling pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

SAR strategies include:

- Pyrrole modifications : Replacing the 1H-pyrrol-1-yl group with bulkier heterocycles (e.g., imidazole) to enhance target binding affinity .

- Linker optimization : Adjusting the ethylamino spacer length or introducing hydrophilic groups (e.g., PEG-like chains) to improve solubility .

- Benzamide substitutions : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to boost metabolic stability .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Mitigation strategies include:

- Standardizing assay protocols (e.g., consistent ATP levels).

- Validating hits in orthogonal assays (e.g., SPR for binding affinity alongside cellular assays) .

Q. What strategies address poor aqueous solubility during formulation?

- Co-solvent systems : Use DMSO/PBS mixtures for in vitro studies.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily.

- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for in vivo testing .

Q. Which target identification approaches are recommended for this compound?

- Chemoproteomics : Immobilize the compound on beads for pull-down assays coupled with mass spectrometry.

- Crystallography : Co-crystallization with potential targets (e.g., kinases) to map binding interactions .

Q. How can metabolic stability be improved without compromising activity?

- Fluorination : Replace methoxy groups with trifluoromethoxy to reduce oxidative metabolism .

- Isotere substitution : Swap labile esters with amides or ethers .

Q. What analytical methods validate batch-to-batch consistency in large-scale synthesis?

- High-resolution LCMS : Detect trace impurities (<0.1%).

- X-ray crystallography : Confirm stereochemical integrity of chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.